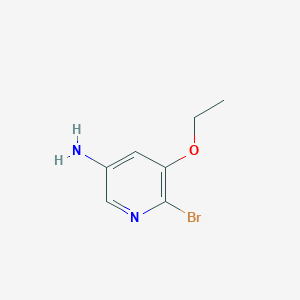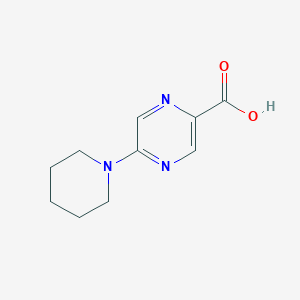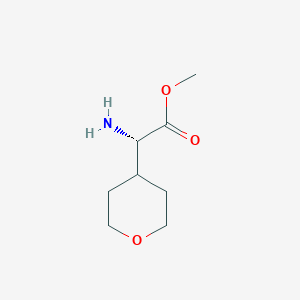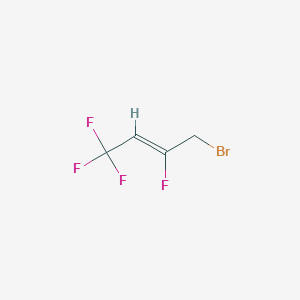
(Z)-4-Bromo-1,1,1,3-tetrafluorobut-2-ene
描述
(Z)-4-Bromo-1,1,1,3-tetrafluorobut-2-ene is an organofluorine compound characterized by the presence of both bromine and fluorine atoms attached to a butene backbone. This compound is notable for its unique structural features, which include a double bond in the (Z)-configuration, meaning the substituents on the double-bonded carbons are on the same side. The presence of multiple fluorine atoms imparts distinct chemical properties, making it a subject of interest in various fields of research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-4-Bromo-1,1,1,3-tetrafluorobut-2-ene typically involves the halogenation of a suitable precursor. One common method is the addition of bromine to a tetrafluorobutene derivative under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to ensure the selective formation of the (Z)-isomer.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the selectivity and overall production rate. Industrial methods often focus on scalability and cost-effectiveness while maintaining high purity standards.
化学反应分析
Types of Reactions
(Z)-4-Bromo-1,1,1,3-tetrafluorobut-2-ene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide or amine groups, under appropriate conditions.
Addition Reactions: The double bond in the compound can participate in addition reactions with halogens, hydrogen, or other electrophiles.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or ammonia in polar solvents can facilitate substitution reactions.
Addition: Halogens like chlorine or bromine in the presence of light or catalysts can add across the double bond.
Oxidation: Strong oxidizing agents like potassium permanganate can be used to oxidize the compound.
Reduction: Reducing agents such as lithium aluminum hydride can reduce the compound to form different products.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield fluorinated alcohols or amines, while addition reactions can produce dihalogenated compounds.
科学研究应用
(Z)-4-Bromo-1,1,1,3-tetrafluorobut-2-ene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds, which are valuable in materials science and pharmaceuticals.
Biology: The compound’s unique properties make it useful in studying enzyme interactions and metabolic pathways involving halogenated substrates.
Medicine: Research into fluorinated compounds often explores their potential as drug candidates due to their stability and bioactivity.
Industry: The compound is used in the development of specialty chemicals and advanced materials, including polymers and coatings.
作用机制
The mechanism by which (Z)-4-Bromo-1,1,1,3-tetrafluorobut-2-ene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for specific targets. The pathways involved often include halogen bonding and hydrophobic interactions, which contribute to the compound’s overall bioactivity and stability.
相似化合物的比较
Similar Compounds
(E)-4-Bromo-1,1,1,3-tetrafluorobut-2-ene: The (E)-isomer has the substituents on opposite sides of the double bond, leading to different chemical properties and reactivity.
4-Bromo-1,1,1,3-tetrafluorobutane: Lacks the double bond, resulting in different reactivity and applications.
1,1,1,3-Tetrafluorobut-2-ene: Similar structure but without the bromine atom, affecting its chemical behavior and uses.
Uniqueness
(Z)-4-Bromo-1,1,1,3-tetrafluorobut-2-ene is unique due to its specific (Z)-configuration and the combination of bromine and multiple fluorine atoms. This configuration imparts distinct chemical properties, such as increased reactivity in certain types of reactions and enhanced stability in others. The compound’s unique structure makes it a valuable tool in various research and industrial applications.
属性
IUPAC Name |
(Z)-4-bromo-1,1,1,3-tetrafluorobut-2-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3BrF4/c5-2-3(6)1-4(7,8)9/h1H,2H2/b3-1- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXJJRDSVRUTQFT-IWQZZHSRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=CC(F)(F)F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(/C(=C/C(F)(F)F)/F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3BrF4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80660303 | |
| Record name | (2Z)-4-Bromo-1,1,1,3-tetrafluorobut-2-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80660303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
933600-89-6 | |
| Record name | (2Z)-4-Bromo-1,1,1,3-tetrafluorobut-2-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80660303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



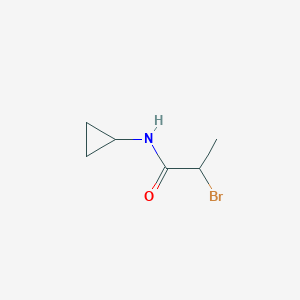
![5-Bromo-4-chloro-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1521808.png)
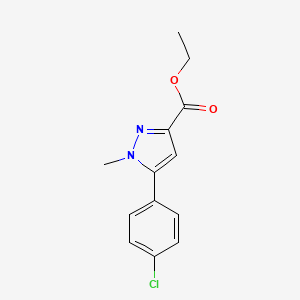
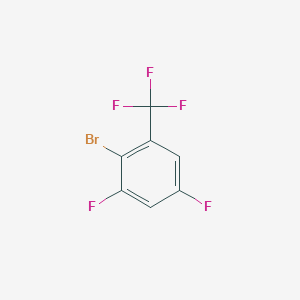
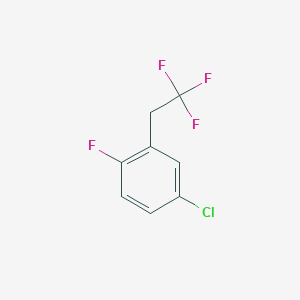
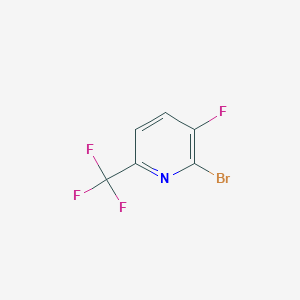
![tert-butyl N-[2-amino-1-(3,4,5-trimethoxyphenyl)ethyl]carbamate](/img/structure/B1521814.png)
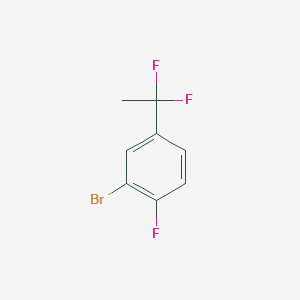
![9a-(4-fluorophenyl)-octahydro-1H-pyrrolo[1,2-a][1,3]diazepin-7-one](/img/structure/B1521818.png)
